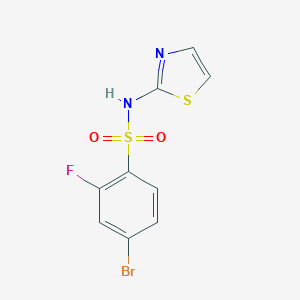
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. The compound has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide involves the inhibition of PKCθ. PKCθ is a serine/threonine kinase that plays a critical role in T-cell activation. The inhibition of PKCθ by 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide have been studied in various cell-based and animal models. The compound has been shown to inhibit T-cell activation and the release of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). The inhibition of PKCθ by 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide has also been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide in lab experiments is its high potency and selectivity for PKCθ inhibition. The compound has been shown to have minimal off-target effects and is highly specific for PKCθ. However, one of the limitations of using 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide. One direction is the development of more potent and selective inhibitors of PKCθ. Another direction is the study of the compound's potential use in the treatment of other autoimmune diseases. Additionally, the compound's potential use as a probe for the detection of HOCl could be further explored. Finally, the development of more soluble forms of the compound could expand its use in various experimental setups.
Conclusion
In conclusion, 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for PKCθ inhibition make it a valuable tool compound for the study of T-cell activation and autoimmune diseases. Further research is needed to explore its potential use in other disease states and as a probe for the detection of HOCl.
科学的研究の応用
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential use as a tool compound for the inhibition of protein kinase C theta (PKCθ). PKCθ is a key mediator of T-cell activation, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases.
The compound has also been studied for its potential use as a probe for the detection of hypochlorous acid (HOCl). HOCl is a highly reactive oxidant that plays a role in various physiological and pathological processes. The detection of HOCl is important for understanding its role in health and disease.
特性
製品名 |
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide |
|---|---|
分子式 |
C9H6BrFN2O2S2 |
分子量 |
337.2 g/mol |
IUPAC名 |
4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H6BrFN2O2S2/c10-6-1-2-8(7(11)5-6)17(14,15)13-9-12-3-4-16-9/h1-5H,(H,12,13) |
InChIキー |
SOCUUJODDZAUIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2 |
正規SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
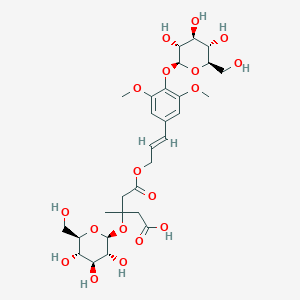

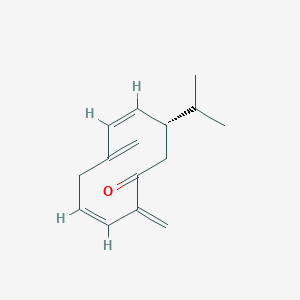
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
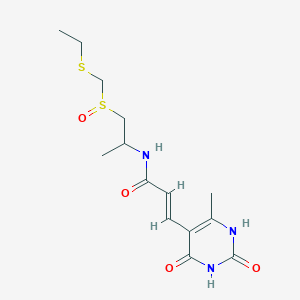
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)


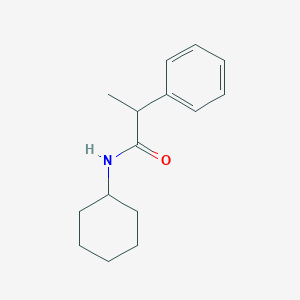
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)